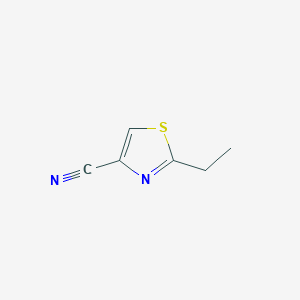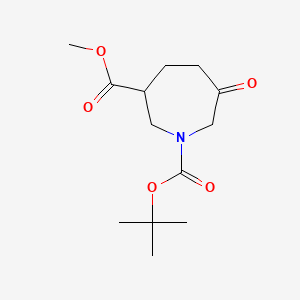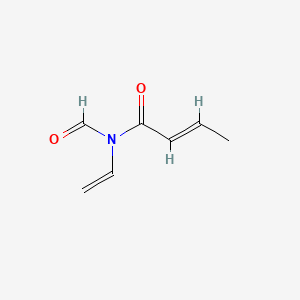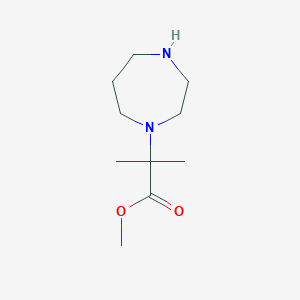
2-Ethyl-1,3-thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring with an ethyl group at the 2-position and a nitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylthioamide with a nitrile source in the presence of a base, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: 2-Ethyl-1,3-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles.
科学研究应用
2-Ethyl-1,3-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
作用机制
The mechanism of action of 2-ethyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The nitrile group can also participate in interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
- 2-Methyl-1,3-thiazole-4-carbonitrile
- 2-Propyl-1,3-thiazole-4-carbonitrile
- 2-Phenyl-1,3-thiazole-4-carbonitrile
Comparison: 2-Ethyl-1,3-thiazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the 2-position may provide distinct steric and electronic effects, potentially enhancing its efficacy in certain applications .
属性
分子式 |
C6H6N2S |
|---|---|
分子量 |
138.19 g/mol |
IUPAC 名称 |
2-ethyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2S/c1-2-6-8-5(3-7)4-9-6/h4H,2H2,1H3 |
InChI 键 |
ZKXOTEVAIBBRCJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CS1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)

![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)





